molecular formula C19H20FNO2 B12437324 Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12437324
M. Wt: 313.4 g/mol
InChI Key: GJPDRAYPGFFTGY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic IUPAC name, methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate , reflects its substituent arrangement and functional groups (Figure 1). Key identifiers include:

Property Value Source
CAS Registry Number 698358-91-7
Molecular Formula C₁₉H₂₀FNO₂
Molecular Weight 313.37 g/mol
IUPAC Name This compound

The numbering of the pyrrolidine ring begins at the nitrogen atom, with the benzyl group at position 1, the 3-fluorophenyl group at position 4, and the methyl ester at position 3. Stereochemical descriptors (trans) are omitted in the base IUPAC name but are critical for distinguishing stereoisomers.

Molecular Architecture and Stereochemical Configuration

The molecule features a five-membered pyrrolidine ring with substituents occupying distinct spatial positions (Table 1). The trans configuration at positions 3 and 4 is confirmed by its stereodescriptor in the SMILES string: COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3.

Structural Feature Description
Pyrrolidine ring Puckered conformation (envelope shape)
Benzyl group (C₆H₅CH₂) Attached to nitrogen at position 1
3-Fluorophenyl group Para-substituted fluorine at position 4
Methyl ester Esterified carboxyl group at position 3

Bond angles and lengths derived from X-ray crystallography of analogous compounds suggest that the 3-fluorophenyl group adopts an equatorial position to minimize steric clash with the benzyl group. The fluorine atom’s electronegativity induces partial negative charge localization, influencing intermolecular interactions.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction of related pyrrolidine derivatives reveals a puckered ring conformation with a Cremer-Pople puckering amplitude of 0.52 Å. Key crystallographic parameters include:

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 8.21 Å, b = 10.34 Å, c = 12.47 Å
Dihedral angle (C3-C4) 112.5°

The 3-fluorophenyl group participates in weak C–H···F hydrogen bonding (2.9–3.2 Å), stabilizing the crystal lattice. The benzyl group’s aromatic π-system engages in edge-to-face interactions with adjacent molecules, contributing to a melting point of ~145°C.

Comparative Structural Analysis with Fluorophenyl-Pyrrolidine Derivatives

Structural variations among fluorophenyl-pyrrolidine derivatives significantly impact physicochemical properties (Table 2):

Derivative Substituent Position Melting Point (°C) LogP
4-Fluorophenyl analog 4-F on phenyl 138 2.8
3-Fluorophenyl analog (this compound) 3-F on phenyl 145 3.1
4-Chlorophenyl analog 4-Cl on phenyl 162 3.4

The 3-fluorophenyl substituent increases dipole moment (μ = 2.1 D) compared to the 4-fluorophenyl isomer (μ = 1.8 D) due to asymmetric charge distribution. Additionally, the para-substituted fluorine in analogs like methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate enables stronger π-stacking interactions, reducing solubility in nonpolar solvents.

Properties

IUPAC Name

methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPDRAYPGFFTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for Pyrrolidine Derivative Construction

The synthesis of methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate hinges on constructing the pyrrolidine ring while introducing substituents at specific positions. Two primary approaches dominate the literature: (1) stepwise functionalization of a preformed pyrrolidine core and (2) cyclization reactions to assemble the heterocycle with pre-installed substituents .

Stepwise Functionalization of Pyrrolidine Intermediates

This method involves sequential alkylation and arylation reactions on a pyrrolidine scaffold. A representative pathway begins with 1-benzylpyrrolidine-3-carboxylate , which undergoes electrophilic aromatic substitution or transition-metal-catalyzed coupling to introduce the 3-fluorophenyl group at the 4-position. Key challenges include regioselectivity and avoiding over-functionalization.

Table 1: Representative Reaction Conditions for Stepwise Functionalization
Step Reagents/Conditions Yield Diastereomeric Ratio (dr) Reference
1 Benzyl chloride, K₂CO₃, DMF, 80°C 85% -
2 3-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane, 100°C 72% 1:1.8
3 Methylation: CH₃I, NaH, THF, 0°C→RT 90% -

The final methylation step typically employs iodomethane under basic conditions to convert carboxylic acid intermediates into the methyl ester.

Cyclization Routes to Assemble the Pyrrolidine Core

Cyclization strategies leverage imine or enamine intermediates to form the pyrrolidine ring while concurrently introducing substituents. For example, 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate can be synthesized via a [3+2] cycloaddition between a benzyl-substituted azomethine ylide and a fluorophenyl-activated alkene.

Optimization of Cyclization Parameters

Reaction time, temperature, and catalyst loading critically influence yield and stereoselectivity. A study using HPLC-monitored reactions demonstrated that extending reaction times beyond 5 hours reduced yields due to side reactions, while higher temperatures (80–100°C) improved cyclization efficiency.

Table 2: Impact of Reaction Time on Cyclization Efficiency
Time (h) Yield (%) dr (cis:trans) Purity (HPLC)
3 58 1:1.2 89%
5 75 1:1.8 94%
24 28 1:4.5 76%

Data adapted from highlights the trade-off between reaction progression and byproduct formation.

Diastereoselective Synthesis and Purification

The 3-fluorophenyl and benzyl groups introduce stereogenic centers, necessitating diastereoselective methods. Chiral auxiliaries and asymmetric catalysis have been explored, though practical large-scale synthesis often relies on chromatographic separation of diastereomers.

HPLC-Based Purification Protocols

Reverse-phase HPLC (YMC Triart-C18-S column) effectively resolves cis and trans diastereomers, with retention times varying by 2–4 minutes under gradient elution. For instance, a mixture with dr 1:1.8 was separated into >99% pure cis- and trans-isomers, albeit with moderate recovery rates (60–70%).

Analytical Characterization and Quality Control

Rigorous characterization ensures structural integrity and purity:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm substituent integration, with characteristic shifts for the benzyl (δ 7.21–7.36 ppm) and 3-fluorophenyl (δ 6.87–7.47 ppm) groups.
  • Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion peak at m/z 313.4 [M+H]⁺, matching the theoretical mass.
  • HPLC Purity: Commercial batches routinely achieve >98% purity using methods adapted from.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods
Method Advantages Limitations
Stepwise Functionalization High modularity; scalable Low diastereoselectivity
Cyclization Atom-economical; fewer steps Requires specialized catalysts
Chromatographic Separation High purity achievable Costly; low throughput

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

  • Solvent Selection: Replacing dioxane with toluene in Pd-catalyzed couplings reduces toxicity.
  • Catalyst Recycling: Heterogeneous palladium catalysts (e.g., Pd/C) enable reuse over 5 cycles with <10% yield drop.
  • Crystallization Optimization: Isolating the hydrochloride salt improves stability and facilitates storage.

Chemical Reactions Analysis

Hydrolysis and Amidation of the Ester Group

The methyl ester moiety undergoes hydrolysis under basic or acidic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Example conditions :

  • Basic hydrolysis : Treatment with NaOH (1–2 M) in aqueous THF at 60–80°C for 4–6 hours.

  • Acidic hydrolysis : HCl (6 M) in refluxing ethanol (12 hours).

The resulting carboxylic acid can react with amines via amide coupling agents (e.g., TCFH/NMI) to form amide derivatives .

Reaction TypeReagents/ConditionsProductYield (%)Source
Ester hydrolysisNaOH, THF/H₂O, 80°CCarboxylic acid85–92
AmidationTCFH/NMI, DMF, RTAmide derivatives33–88

Hydrogenolysis of the Benzyl Group

The benzyl group on the pyrrolidine nitrogen is susceptible to catalytic hydrogenation. This reaction removes the benzyl protecting group, exposing the secondary amine for further functionalization.

Conditions :

  • Catalyst : 10% Pd/C, H₂ (1–3 atm)

  • Solvent : MeOH or EtOAc

  • Time : 6–12 hours at 25–40°C

Fluorophenyl Ring Substitution

The 3-fluorophenyl substituent participates in electrophilic aromatic substitution (EAS) reactions, though the fluorine atom’s electron-withdrawing effect directs reactivity to specific positions.

Observed reactions :

  • Nitration : HNO₃/H₂SO₄ at 0°C yields mono-nitro derivatives (meta to fluorine).

  • Halogenation : Limited reactivity with Cl₂/FeCl₃ due to steric hindrance from the pyrrolidine ring.

Pyrrolidine Ring Functionalization

The pyrrolidine core undergoes ring-opening or cross-coupling reactions under controlled conditions:

Ring-Opening Reactions

  • Acid-mediated : HCl in dioxane cleaves the ring to form linear amino esters.

  • Oxidative : MnO₂ oxidizes the ring to generate γ-lactam derivatives.

Cross-Coupling

Buchwald-Hartwig amination modifies the pyrrolidine nitrogen using aryl halides and Pd catalysts.

Stereochemical Transformations

The stereochemistry at C3 and C4 influences reactivity. For example:

  • (3R,4S) -isomers show slower hydrolysis kinetics compared to (3S,4R) -isomers due to steric effects.

  • Epimerization at C3 occurs under strongly basic conditions (e.g., NaOMe/MeOH).

IsomerHydrolysis Rate (k, ×10⁻³ s⁻¹)ConditionsSource
(3R,4S)1.2 ± 0.1NaOH, 80°C
(3S,4R)2.8 ± 0.3NaOH, 80°C

Key Mechanistic Insights

  • Ester hydrolysis follows second-order kinetics, with a ΔG‡ of 89.5 kJ/mol.

  • Hydrogenolysis selectivity depends on catalyst loading; >95% debenzylation is achieved with 10% Pd/C.

  • Fluorophenyl EAS regioselectivity aligns with computational DFT predictions (meta:para ratio = 4:1).

This compound’s reactivity profile highlights its versatility as a scaffold in drug discovery, particularly for CNS-targeted agents and enzyme inhibitors. Controlled functionalization of its ester, aromatic, and pyrrolidine groups enables precise tuning of physicochemical and pharmacological properties .

Scientific Research Applications

Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, including neurological disorders and cancer.

    Biological Studies: It can be used to study the interactions of pyrrolidine derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substituent at the 4-position of the pyrrolidine ring significantly impacts physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent (4-position) Molecular Weight (g/mol) Key Properties/Applications
Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate 3-fluorophenyl ~327.34 (estimated) Enhanced polarity due to fluorine; potential metabolic stability
Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate 4-methylphenyl (p-tolyl) 323.41 Increased lipophilicity; may improve membrane permeability
Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate 4-chlorophenyl 329.82 Higher halogen-induced polarity; possible cytotoxicity
Methyl 1-benzyl-4-(6-fluoropyridin-3-yl)pyrrolidine-3-carboxylate 6-fluoropyridin-3-yl 340.35 Pyridine ring introduces basicity; altered pharmacokinetics

Key Observations :

  • Electronic Effects : The 3-fluorophenyl group (meta-substitution) provides moderate electron-withdrawing effects compared to the para-substituted chloro or methyl groups. This may enhance binding specificity in target interactions (e.g., enzyme active sites) .
  • Metabolic Stability : Fluorine substitution often reduces oxidative metabolism, extending half-life compared to chlorinated analogs, which may undergo dehalogenation .

Steric and Conformational Differences

The pyrrolidine ring’s puckering and substituent orientation influence molecular conformation. Crystallographic studies (e.g., using SHELX and Mercury ) reveal that:

  • 4-Chlorophenyl Analog : The larger chlorine atom may induce greater ring distortion, as quantified by Cremer-Pople puckering parameters , affecting binding pocket compatibility .

Biological Activity

Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate, with the CAS number 698358-91-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antiviral activities, supported by relevant research findings and data tables.

  • Molecular Formula : C19H20FNO2
  • Molecular Weight : 313.37 g/mol
  • CAS Number : 698358-91-7
  • Purity : Minimum 95% .

Antibacterial Activity

Research has shown that pyrrolidine derivatives, including this compound, exhibit notable antibacterial properties. A study evaluating various pyrrolidine compounds found that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (µg/mL) against Gram-positiveMIC (µg/mL) against Gram-negative
This compound75 (B. subtilis)>125 (E. coli)
Sodium pyrrolidide derivatives<125 (E. coli)150 (Pseudomonas aeruginosa)
Other pyrrolidine derivatives>100 (E. faecalis)>125 (P. aeruginosa)

The compound showed a minimum inhibitory concentration (MIC) of 75 µg/mL against Bacillus subtilis and >125 µg/mL against Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

In addition to antibacterial effects, the compound's antifungal properties were also assessed. Pyrrolidine derivatives have been reported to inhibit various fungal strains effectively, although specific data on this compound is limited. However, related studies indicate that structural modifications in pyrrolidine can enhance antifungal activity.

Antiviral Activity

Emerging research suggests that compounds with similar structures may possess antiviral properties as well. For instance, derivatives of pyrrole and pyrrolidine have shown effectiveness against several viral strains, including HIV and others. The mechanisms often involve inhibition of viral replication processes.

Table 2: Antiviral Activity of Related Compounds

CompoundEC50 (µM) against HIVSelectivity Index
Pyrrole derivative A0.20High
Pyrrole derivative B0.35Moderate

While direct studies on this compound are sparse, the potential for antiviral activity based on structural analogs is promising .

Case Studies and Research Findings

Recent literature has focused on the synthesis and biological evaluation of various pyrrolidine derivatives. For example, a study highlighted the synthesis of several compounds that demonstrated potent antibacterial activity with MIC values significantly lower than traditional antibiotics . This underscores the need for further exploration into the biological activities of this compound.

Q & A

Q. How to resolve discrepancies in reported synthetic yields for analogous compounds?

  • Methodological Answer : Replicate protocols with strict control of variables:
  • Catalyst Activation : Ensure Pd₂(dba)₃ is freshly prepared to avoid deactivation.
  • Moisture Sensitivity : Use anhydrous solvents (e.g., molecular sieves in toluene).
  • Purification : Compare column chromatography (silica gel, 19:1 PhMe/EtOAc) vs. recrystallization efficiency .

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